Pharmacokinetic Dominance: Didesmethyl Cariprazine as the Predominant Circulating Moiety at Steady State
Didesmethyl cariprazine (DDCAR) constitutes the predominant pharmacologically active moiety in human plasma at steady state, representing approximately 64% of total cariprazine exposure, substantially exceeding the contributions of the parent compound and desmethyl cariprazine [1]. In contrast, cariprazine and desmethyl cariprazine represent the remaining ~36% of total exposure combined. This quantitative dominance dictates that any bioanalytical method intended to quantify total active drug exposure must accurately measure DDCAR; reliance solely on parent compound measurement would underestimate total active moiety exposure by a factor of approximately 2.8-fold [2].
| Evidence Dimension | Proportion of total cariprazine active moiety exposure at steady state |
|---|---|
| Target Compound Data | 64% of total exposure |
| Comparator Or Baseline | Cariprazine + DCAR combined: 36% of total exposure |
| Quantified Difference | DDCAR exposure is approximately 1.8-fold greater than the combined exposure of cariprazine and DCAR |
| Conditions | Population pharmacokinetic analysis of plasma concentration data from three phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania receiving 1.5-6 mg/day cariprazine |
Why This Matters
Procurement of authentic DDCAR reference standard is mandatory for accurate quantification of total active drug exposure in therapeutic drug monitoring and bioequivalence studies; parent compound alone cannot serve as a surrogate.
- [1] Periclou, A., Phillips, L., Bihorel, S., Denney, W. S., & Willavize, S. (2020). Population pharmacokinetics of cariprazine and its major metabolites. European Journal of Drug Metabolism and Pharmacokinetics, 46(1), 53-69. View Source
- [2] Periclou, A. et al. (2020). DDCAR was the most prominent moiety at steady state. European Journal of Drug Metabolism and Pharmacokinetics, 46(1), 53-69, Key Points. View Source
